N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a useful research compound. Its molecular formula is C20H28N4O4 and its molecular weight is 388.468. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Parkinsonism and Neurological Research
A study highlighted the case of a 23-year-old man who developed parkinsonism after abusing a meperidine congener, with symptoms persisting for 18 months. This syndrome was responsive to drugs that stimulate dopamine receptors, and the findings at autopsy suggested damage to aminergic neurons in the substantia nigra, hinting at potential neurological implications and research avenues for similar compounds (Davis et al., 1979).
Pharmacokinetics and Drug Metabolism
A study on L-735,524, a potent HIV-1 protease inhibitor, detailed the metabolic profile of this compound in human urine. It identified several significant metabolites and their pathways, providing insights into the body's processing of such compounds, which could inform research on related chemicals (Balani et al., 1995).
Sleep Medicine and Pharmacology
Pimavanserin tartrate, a 5-HT(2A) receptor inverse agonist, was studied for its effects on sleep parameters and attention/vigilance in healthy adults. The compound significantly increased slow wave sleep without adversely affecting performance on tests measuring attention and vigilance, suggesting potential therapeutic uses in sleep disorders or related research applications (Ancoli-Israel et al., 2011).
Cancer Research and Chemotherapy
A phase I and pharmacokinetic study of TZT-1027, a cytotoxic dolastatin 10 derivative, was conducted to determine its dose-limiting toxicities, maximum tolerated dose, and pharmacokinetics in patients with advanced solid tumors. The study offers valuable data on the compound's effects and metabolism, potentially guiding future research on similar compounds (de Jonge et al., 2005).
Eigenschaften
IUPAC Name |
N-[2-(4-hydroxypiperidin-1-yl)ethyl]-N'-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4/c1-14-13-15(4-5-17(14)24-9-2-3-18(24)26)22-20(28)19(27)21-8-12-23-10-6-16(25)7-11-23/h4-5,13,16,25H,2-3,6-12H2,1H3,(H,21,27)(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZSDREMHIMIOEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(=O)NCCN2CCC(CC2)O)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-hydroxypiperidin-1-yl)ethyl)-N2-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.